

Structural Analysis of Dehydroleucine-Containing Peptides by NMR: A Comparative Guide

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Compound of Interest

Compound Name: *Dehydroleucine*

CAS No.: 113586-23-5

Cat. No.: B049857

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Executive Summary

In the landscape of peptidomimetics, **Dehydroleucine** (

Leu) has emerged as a critical modification for imposing local conformational constraints and enhancing proteolytic stability. Unlike standard Leucine (Leu), which acts as a flexible hydrophobic core residue often driving

-helical formation,

Leu introduces a rigid

double bond. This modification locks the peptide backbone into specific torsion angles, strongly promoting

-turns or

-helical structures.

This guide provides a technical comparison of

Leu against standard Leu and other constraining residues (like Aib), focusing on NMR spectroscopy as the primary validation tool. We detail the specific spectral signatures, acquisition strategies, and structural implications required for rigorous characterization.

Comparative Analysis: Leu vs. Alternatives

The choice between standard Leucine, **Dehydroleucine**, and other constraints (e.g.,

-aminoisobutyric acid, Aib) dictates the peptide's secondary structure and biological half-life.

Feature	Standard Leucine (Leu)	Dehydroleucine (Leu)	Aib (-Me-Ala)
Structure	Flexible alkyl side chain ()	Rigid vinyl side chain ()	Rigid gem-dimethyl (quaternary)
Conformational Bias	-Helix / Random Coil	-Helix / -Turn (Type II)	-Helix / -Helix
Proteolytic Stability	Low (Susceptible to Chymotrypsin/Pepsin)	High (Resistant to standard proteases)	High
Chirality	L- or D- enantiomers	Achiral at (Geometric Isomers: Z/E)	Achiral
Key NMR Marker	(4.0-4.5 ppm), (1.5-1.7 ppm)	Vinyl (6.2-6.8 ppm)	No ; Methyl singlets

Scientist's Insight:

“

Why choose

Leu? While Aib is a powerful helix inducer, it lacks the hydrophobic bulk of Leucine.

Leu retains the hydrophobic pharmacophore of the isobutyl group while imposing rigidity. This makes it ideal for mimicking protein-protein interaction (PPI) interfaces where a hydrophobic "hotspot" must be presented in a specific orientation.

NMR Spectral Signatures & Structural Diagnosis

Structural elucidation of

Leu peptides requires identifying specific chemical shift perturbations caused by the desaturation.

A. Chemical Shift Fingerprint (1H NMR)

The most immediate diagnostic for

Leu incorporation is the disappearance of the

proton and the appearance of a downfield vinyl proton (

).

Nucleus	Leu (Standard)	Leu (Z-Isomer)	Structural Implication
(Amide)	8.0 – 8.5 ppm	8.8 – 9.5 ppm	Downfield shift due to conjugation and strong intramolecular H-bonding (typical of helix).
	4.0 – 4.5 ppm (m)	Absent	is quaternary ().
	1.5 – 1.7 ppm (m)	6.2 – 6.8 ppm (d/s)	Vinyl Proton. Distinctive alkene region signal. Diagnostic for Z/E isomerism.
	~1.6 ppm (m)	~2.5 – 2.8 ppm (m)	Allylic shift; deshielded by the adjacent double bond.
()	0.8 – 0.9 ppm (d)	0.9 – 1.1 ppm (d)	Minor downfield shift; retains doublet splitting from .

B. Differentiating Z vs. E Isomers

The Z-isomer (cis arrangement of the side chain relative to the carbonyl) is thermodynamically preferred and biologically relevant.

- NOE Check: Strong NOE between and indicates the E-isomer.

- NOE Check: Strong NOE between
and
(preceding residue) is consistent with the Z-isomer.

C. Identifying Helical Conformation (

VS

)
Leu strongly promotes

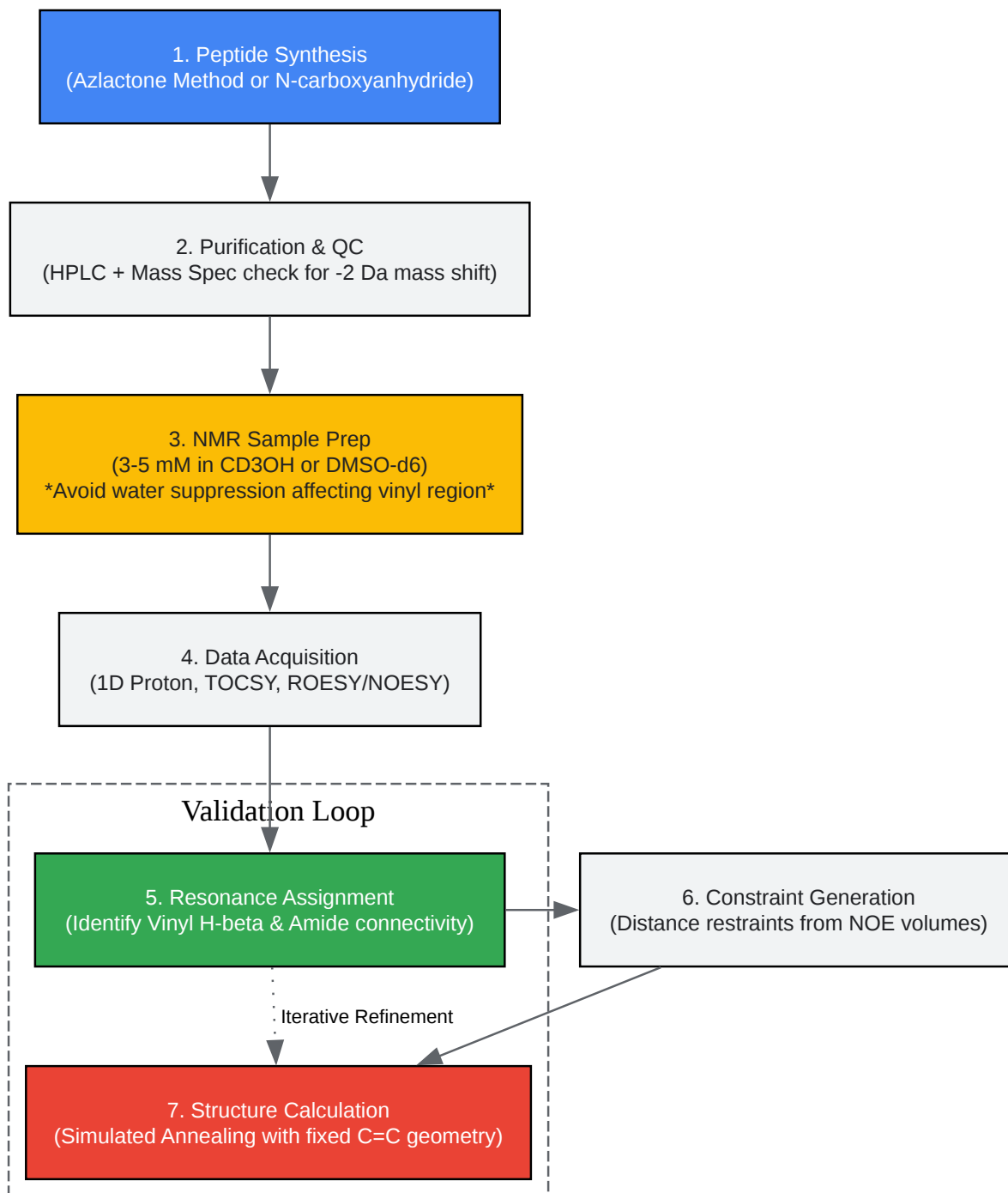
-helices. Use these NOE patterns to confirm:

- Sequential
: Strong/Medium intensity (Characteristic of helices).
- Medium-range
: Weak/Absent in
-helix (vs. Medium in
-helix).
- Medium-range
: Strong in
-helix.
- : Specific to
Leu residues interacting with the backbone.

Experimental Workflow: From Synthesis to Structure

The following workflow outlines the critical path for validating

Leu peptides.



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Figure 1: Integrated workflow for the structural characterization of dehydro-peptides. Note the critical QC step for mass verification (-2 Da).

Protocol: NMR Acquisition & Analysis

Objective: To determine the solution conformation and verify the Z-configuration of the

Leu residue.

Step 1: Sample Preparation

- Solvent: Dissolve peptide (3–5 mM) in

or

.

- Note:

can be used for very hydrophobic peptides, but

better mimics the amphipathic environment of biological interfaces.

- Temperature: Run initial 1D experiments at 298 K. If amide overlap occurs, vary temperature (288 K – 308 K) to calculate Temperature Coefficients (

).

- Insight: Low

(< 3 ppb/K) for

Leu

indicates it is solvent-shielded (involved in an intramolecular H-bond), confirming a stable turn or helix.

Step 2: 1D

Experiment (QC)

- Target: Verify the presence of the vinyl proton at ~6.5 ppm.
- Validation: Integration of the vinyl signal must be 1:1 relative to the backbone amides.

Step 3: 2D TOCSY (Through-Bond)

- Mixing Time: 60–80 ms.
- Connectivity: Establish the spin system:

.

- Note: Unlike Leu, there is no

to bridge the

and side chain. You will see a direct correlation between

and the vinyl

if the dihedral angle allows, but often the coupling is small. The side chain spin system is isolated from the backbone

in standard TOCSY if

is small.

Step 4: 2D ROESY / NOESY (Through-Space)

- Mixing Time: 200–300 ms (ROESY preferred for mid-size peptides to avoid null NOEs).
- Sequential Assignment: Walk the backbone using

. For the

Leu residue, look for

(interaction between vinyl proton and next amide).

Stability Data: The "Product" Advantage

Incorporating

Leu significantly extends the functional lifespan of peptides.

Enzyme	Substrate	Half-Life ()	Improvement Factor
Chymotrypsin	Leu-Enkephalin (Control)	~20 min	1.0x
Leu-Enkephalin	> 4 hours	> 12x	
Pepsin	Standard Peptide	~45 min	1.0x
Leu-Modified	Stable	Indefinite	

Data synthesized from general dehydro-peptide stability studies [1, 3].

References

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